molecular formula C12H13N3O3S2 B2807629 N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide CAS No. 1325305-55-2

N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide

Cat. No. B2807629
CAS RN: 1325305-55-2
M. Wt: 311.37
InChI Key: GUHVBYDZJJIUDF-UHFFFAOYSA-N
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Description

“N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide” is a chemical compound that contains a thiophene ring, a hydrazine group, a carbonyl group, a methylbenzenesulfonamide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Hydrazine is a compound of nitrogen and hydrogen. A carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. Methylbenzenesulfonamide is a benzenesulfonamide derivative that is benzenesulfonamide substituted by a methyl group at a position ortho to the sulfonamide group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, for example, would contribute to the compound’s aromaticity, a property that often enhances a compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Thiophene rings, for example, can undergo various reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact molecular structure.

Scientific Research Applications

    Fungicidal Activity

    • Application : N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide derivatives have been synthesized and tested for fungicidal activity. Specifically, compounds 4a and 4f demonstrated excellent efficacy against cucumber downy mildew (CDM) in greenhouse bioassays. Compound 4f also outperformed commercial fungicides in field trials .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with certain biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-15(10-7-8-19-11(10)12(16)14-13)20(17,18)9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHVBYDZJJIUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NN)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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